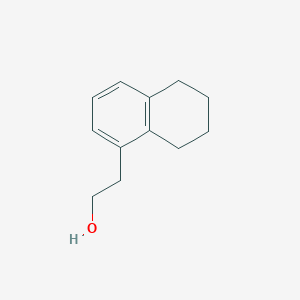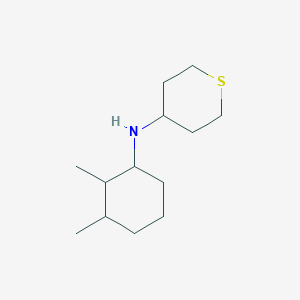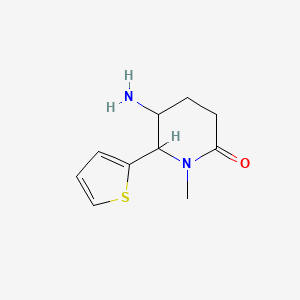
1-Naphthaleneethanol, 5,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneethanol, 5,6,7,8-tetrahydro- is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and an ethanol group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- can be synthesized through several methods. One common approach involves the reduction of 1-naphthaldehyde using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- often involves catalytic hydrogenation of 1-naphthaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydrogenation reaction converts the aldehyde group to an alcohol group, resulting in the formation of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-naphthaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert it to 1-naphthalenemethanol using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 1-Naphthaldehyde.
Reduction: 1-Naphthalenemethanol.
Substitution: 1-Naphthaleneethyl chloride.
Scientific Research Applications
1-Naphthaleneethanol, 5,6,7,8-tetrahydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins and enzymes, influencing their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
1-Naphthaleneethanol, 5,6,7,8-tetrahydro- can be compared with other similar compounds, such as:
1-Naphthalenemethanol: Similar structure but lacks the tetrahydro modification.
1-Naphthol: Contains a hydroxyl group directly attached to the naphthalene ring without the ethanol group.
5,6,7,8-Tetrahydro-1-naphthol: Similar to 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-, but with a hydroxyl group instead of an ethanol group.
The uniqueness of 1-Naphthaleneethanol, 5,6,7,8-tetrahydro- lies in its specific structure, which combines the properties of both naphthalene and ethanol, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,13H,1-2,4,7-9H2 |
InChI Key |
KATDHTDHYWKUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13275491.png)
![N-[(3,4,5-trifluorophenyl)methyl]cyclopropanamine](/img/structure/B13275492.png)
![4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol](/img/structure/B13275499.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B13275518.png)
![2-[(4-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13275525.png)
![Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13275530.png)
![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine dihydrochloride](/img/structure/B13275538.png)
![1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine](/img/structure/B13275539.png)

![6-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13275547.png)

